5-bromo-1H-indole-3-carbaldehyde O-ethyloxime
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Overview
Description
5-bromo-1H-indole-3-carbaldehyde O-ethyloxime: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a bromine atom at the 5-position of the indole ring, an aldehyde group at the 3-position, and an O-ethyloxime group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
The compound’s interaction with its targets leads to a variety of biological activities. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities result from the compound’s high affinity binding to multiple receptors, which can lead to changes in cellular function .
Biochemical Pathways
Indole derivatives are known to affect a wide range of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the growth of cancer cells, microbes, and other types of disorders in the human body .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological activity being exerted. For example, in its role as an anticancer agent, it may inhibit cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime typically involves the following steps:
Oximation: The resulting 5-bromo-1H-indole-3-carbaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: 5-bromo-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-1H-indole-3-methanol.
Substitution: Various 5-substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . It serves as a building block for the synthesis of bioactive molecules that can interact with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of novel drugs targeting specific enzymes or receptors .
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals. Its derivatives are used in the production of materials with specific properties .
Comparison with Similar Compounds
5-bromo-1H-indole-3-carbaldehyde: Lacks the O-ethyloxime group but shares the bromine and aldehyde functionalities.
1H-indole-3-carbaldehyde: Lacks both the bromine and O-ethyloxime groups, serving as a simpler precursor.
5-chloro-1H-indole-3-carbaldehyde O-ethyloxime: Similar structure with chlorine instead of bromine.
Uniqueness: 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime is unique due to the combination of the bromine atom, aldehyde group, and O-ethyloxime functionality. This combination imparts distinct reactivity and biological activity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPUTMHXBJYVNI-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\C1=CNC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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